1-Adamantyl fluoroformate
Overview
Description
Synthesis Analysis
1-Adamantyl fluoroformate is prepared from 1-adamantol and fluorophosgene, resulting in a crystalline and stable fluoroformate. This reagent is notably reactive for acylation of the imidazol function of histidine and histidyl-peptides, producing 1-adamantyloxycarbonyl derivatives in consistently high yields (Moroder, Wackerle, & Wünsch, 1976).
Molecular Structure Analysis
The molecular structure and reorientational dynamics of related adamantane derivatives, such as 1-fluoro-adamantane, have been studied, revealing polymorphism and dynamics in the crystalline state. These studies are crucial for understanding the structural behavior and reactivity of 1-adamantyl fluoroformate (Ben Hassine et al., 2016).
Chemical Reactions and Properties
1-Adamantyl fluoroformate reacts with substituted pyridines in methanol, following a concerted displacement mechanism. The activation parameters and Hammett reaction constants suggest specific reactivity patterns, contributing to the understanding of its chemical behavior (Park et al., 1999).
Physical Properties Analysis
The solvolysis of 1-adamantyl fluoroformate in hydroxylic solvents under various pressures has been studied, revealing insights into the solvation dynamics and the effect of pressure on reaction rates. Such studies help elucidate the physical properties of 1-adamantyl fluoroformate and its behavior under different conditions (Burm, Kevill, & Chul, 1993).
Scientific Research Applications
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Peptide Synthesis
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Solvolytic Conditions
- A study was carried out on the solvolysis of 1-adamantyl chlorothioformate, a compound similar to 1-Adamantyl fluoroformate, under solvolytic conditions . The rate constants of the solvolysis were well correlated using the Grunwald–Winstein equation . The solvolyses were analyzed as two competing reactions: the solvolysis ionization pathway through the intermediate (1-AdSCO) + (carboxylium ion) stabilized by the loss of chloride ions due to nucleophilic solvation and the solvolysis–decomposition pathway through the intermediate 1-Ad + Cl − ion pairs (carbocation) with the loss of carbonyl sulfide .
Safety And Hazards
1-Adamantyl fluoroformate is classified as a combustible, corrosive hazardous material . It has a flash point of 190.4 °F (88 °C) in a closed cup . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
properties
IUPAC Name |
1-adamantyl carbonofluoridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZKVOKOVFGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211128 | |
Record name | 1-Adamantyl fluoroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS] | |
Record name | 1-Adamantyl fluoroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Adamantyl fluoroformate | |
CAS RN |
62087-82-5 | |
Record name | 1-Adamantyl fluoroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62087-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantyl fluoroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantyl fluoroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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